REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].Br[C:8]1[CH:9]=[N:10][CH:11]=[C:12]([Br:15])[C:13]=1[CH3:14].[CH:16]1(B(O)O)[CH2:18][CH2:17]1.O1CCOCC1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O>[Br:15][C:12]1[CH:11]=[N:10][CH:9]=[C:8]([CH:16]2[CH2:18][CH2:17]2)[C:13]=1[CH3:14] |f:0.1.2,6.7.8.9|
|
Name
|
Cesium carbonate
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Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1C)Br
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged with argon for 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
It was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a bed of CELITE
|
Type
|
WASH
|
Details
|
the bed was thoroughly washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved with dichloromethane
|
Type
|
WASH
|
Details
|
washed with water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by silica gel (60-120) column chromatography with 0-2.5% ethyl acetate in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C1C)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |